Bacitracin B2
CAS No.:
Cat. No.: VC0197730
Molecular Formula: C65H101N17O16S
Molecular Weight: 1408.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C65H101N17O16S |
|---|---|
| Molecular Weight | 1408.69 g/mol |
| Appearance | Beige or white powder |
Introduction
Chemical Structure and Properties
Molecular Structure of Bacitracin B2 Derivatives
Based on the available search results, specific derivatives of Bacitracin B2 have been characterized and registered in chemical databases. The molecular structure of Bacitracin B2 is related to other bacitracin variants, particularly Bacitracin B1, which is designated as its parent compound .
Physicochemical Properties
The following table summarizes key physicochemical properties of Bacitracin B2 derivatives:
| Property | Bacitracin B2 methylenedisalicylate | Bacitracin B2 methylenedisalicylate sodium |
|---|---|---|
| PubChem CID | 73416450 | 122706856 |
| Molecular Formula | C80H113N17O22S | C80H110N17NaO22S-2 |
| Molecular Weight | 1696.9 g/mol | 1716.9 g/mol |
| Parent Compound | Bacitracin B1 (CID 73415843) | Bacitracin B1 (CID 73415843) |
| Component Compounds | Benzoic acid, 3,3'-methylenebis(6-hydroxy-) | Benzoic acid, 3,3'-methylenebis(6-hydroxy-) |
| Creation Date in Database | 2014-04-09 | 2016-12-16 |
| Last Modification Date | 2025-04-05 | 2025-04-05 |
These data demonstrate that Bacitracin B2 derivatives possess complex molecular structures with high molecular weights characteristic of polypeptide antibiotics .
Biosynthesis of Bacitracin B2
Biosynthetic Pathway
Bacitracin B2, like other bacitracin variants, is synthesized through non-ribosomal peptide synthetases (NRPS) in Bacillus species, particularly Bacillus licheniformis and Bacillus subtilis . This complex biosynthetic process involves specialized enzymatic machinery that assembles the peptide without requiring an RNA template.
The biosynthesis of bacitracins involves the incorporation of 11 specific amino acids as precursors . These amino acids are activated and assembled by the NRPS complex to form the characteristic structure of bacitracin peptides.
Genetic Basis of Synthesis
The genetic determinants for bacitracin synthesis comprise the bacTABC gene cluster, with specific functions assigned to each component :
| Gene | Function |
|---|---|
| bacT | Regulatory functions (specific role not detailed in search results) |
| bacA | Activates and polymerizes five amino acids (Ile, Cys, Leu, D-Glu, and Ile) at the bacitracin tail |
| bacB | Responsible for activating and polymerizing amino acids in the heptapeptide loop structure |
| bacC | Complements bacB in activating and polymerizing amino acids in the heptapeptide loop |
This genetic organization represents a specialized biosynthetic system that enables the production of the complex bacitracin structures, including Bacitracin B2 .
Production Optimization
Recent research has focused on enhancing bacitracin production through genetic engineering approaches. Studies have demonstrated that branch-chain amino acids (BCAAs), particularly isoleucine (Ile) and leucine (Leu), act as limiting precursors for bacitracin synthesis .
Significant improvements in bacitracin production have been achieved through various genetic engineering strategies:
These findings highlight the potential for significant improvements in the production of bacitracin compounds, including Bacitracin B2, through targeted genetic modifications that enhance precursor supply .
Pharmacological Properties
Dependency on Metal Ions
Clinical Applications
Therapeutic Uses
Based on the available search results, bacitracin has several established clinical applications:
| Application | Details |
|---|---|
| Topical Treatment | Used for acute and chronic localized skin infections |
| Parenteral Use | Occasionally administered intramuscularly for infantile streptococcal pneumonia and empyema |
| Combination Products | Formulated with neomycin and polymyxin B for over-the-counter use |
| Combination with Corticosteroids | Combined with neomycin, polymyxin B, and hydrocortisone for treating corticosteroid-responsive dermatoses with secondary infection |
These applications apply to bacitracin as a complex mixture rather than to Bacitracin B2 specifically .
Research Developments
Structural Modifications for Enhanced Activity
Recent research has focused on developing modified bacitracin variants with enhanced antimicrobial properties. Studies have investigated replacing specific amino acids in the bacitracin structure with more hydrophobic alternatives, resulting in analogues with significantly enhanced antibacterial potency .
For example, replacing leucine at position 3 (Leu3), isoleucine at position 5 (Ile5), and isoleucine at position 8 (Ile8) with L-2-aminodecanoic acid has yielded bacitracin analogues with up to 256-fold increases in activity against certain bacterial strains compared to the parent molecule . While these modifications were specifically applied to Bacitracin A rather than Bacitracin B2, they demonstrate the potential for structural modifications to enhance the antimicrobial properties of bacitracin variants.
Novel Approaches to Address Antibiotic Resistance
A particularly promising aspect of recent bacitracin research is the finding that modified bacitracin variants exhibit enhanced activity against antibiotic-resistant bacteria, including vancomycin-resistant strains . This suggests that bacitracin derivatives, potentially including modified versions of Bacitracin B2, could play a role in addressing the growing challenge of antimicrobial resistance.
Production Optimization Through Genetic Engineering
As detailed in section 2.3, significant advances have been made in optimizing bacitracin production through genetic engineering approaches. These developments could lead to more efficient and cost-effective production of bacitracin compounds, including Bacitracin B2, potentially expanding their availability for clinical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume